molecular formula C20H15Cl2N3O2S2 B11250942 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

Cat. No.: B11250942
M. Wt: 464.4 g/mol
InChI Key: FZCXDEPYWVYENQ-UHFFFAOYSA-N
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Description

2-{[5-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzothiophene core, a triazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 2-{[5-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Triazole Ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).

    Attachment of the Chlorophenyl Group: This can be done through nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using a base or a catalyst.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

2-{[5-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzothiophene and triazole rings may interact with enzymes or receptors, modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and triazole-containing molecules. For example:

    Benzothiophene Derivatives: Compounds like 1-benzothiophene-2-carboxylic acid and 2-phenylbenzothiophene share the benzothiophene core but differ in their functional groups and biological activities.

    Triazole-Containing Molecules: Compounds such as 1,2,4-triazole and its derivatives are known for their antifungal and anticancer properties.

The uniqueness of 2-{[5-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H15Cl2N3O2S2

Molecular Weight

464.4 g/mol

IUPAC Name

2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C20H15Cl2N3O2S2/c1-25-19(18-17(22)14-8-7-13(27-2)9-16(14)29-18)23-24-20(25)28-10-15(26)11-3-5-12(21)6-4-11/h3-9H,10H2,1-2H3

InChI Key

FZCXDEPYWVYENQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=C(C4=C(S3)C=C(C=C4)OC)Cl

Origin of Product

United States

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